1,3-Benzenediamine, 4,6-dibromo-N,N,N',N'-tetrakis(4-bromophenyl)-
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Overview
Description
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is a complex organic compound with the molecular formula C30H18Br6N2 It is characterized by the presence of multiple bromine atoms and phenyl groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, N,N,N’,N’-tetramethyl-: A related compound with tetramethyl groups instead of tetrakis(4-bromophenyl) groups.
4,6-Dibromo-1,3-phenylenediamine: A simpler analog with fewer bromine atoms and no phenyl groups.
Uniqueness
1,3-Benzenediamine, 4,6-dibromo-N,N,N’,N’-tetrakis(4-bromophenyl)- is unique due to its high bromine content and the presence of multiple phenyl groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
401604-10-2 |
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Molecular Formula |
C30H18Br6N2 |
Molecular Weight |
885.9 g/mol |
IUPAC Name |
4,6-dibromo-1-N,1-N,3-N,3-N-tetrakis(4-bromophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C30H18Br6N2/c31-19-1-9-23(10-2-19)37(24-11-3-20(32)4-12-24)29-18-30(28(36)17-27(29)35)38(25-13-5-21(33)6-14-25)26-15-7-22(34)8-16-26/h1-18H |
InChI Key |
SMMSBFDNZDQRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC(=C(C=C3Br)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
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